molecular formula C10H14N2O2 B3034835 2-(2-Aminophenoxy)-N,N-dimethylacetamide CAS No. 24011-74-3

2-(2-Aminophenoxy)-N,N-dimethylacetamide

Cat. No.: B3034835
CAS No.: 24011-74-3
M. Wt: 194.23 g/mol
InChI Key: QRBZBCKHRHFKPD-UHFFFAOYSA-N
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Description

2-(2-Aminophenoxy)-N,N-dimethylacetamide is an organic compound that features an aminophenoxy group attached to a dimethylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminophenoxy)-N,N-dimethylacetamide typically involves the reaction of 2-aminophenol with N,N-dimethylacetamide under specific conditions. One common method includes the use of a nickel-based catalyst and an alcohol solvent. The reaction is carried out under a nitrogen atmosphere, followed by hydrogenation at elevated temperatures (60-100°C) and pressures (0.2-2 MPa). The product is then purified through crystallization and filtration .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of recyclable solvents and catalysts is emphasized to reduce environmental impact and production costs .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminophenoxy)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2-(2-Aminophenoxy)-N,N-dimethylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Aminophenoxy)-N,N-dimethylacetamide involves its interaction with specific molecular targets. The aminophenoxy group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The dimethylacetamide moiety may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Aminophenoxy)ethanol
  • 2-(2-Aminophenoxy)ethoxyethanol
  • 2-(2-Aminophenoxy)ethoxyethylamine

Uniqueness

2-(2-Aminophenoxy)-N,N-dimethylacetamide is unique due to its specific combination of the aminophenoxy and dimethylacetamide groups. This combination imparts distinct chemical and physical properties, making it suitable for various applications that similar compounds may not be able to fulfill .

Properties

IUPAC Name

2-(2-aminophenoxy)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-12(2)10(13)7-14-9-6-4-3-5-8(9)11/h3-6H,7,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRBZBCKHRHFKPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)COC1=CC=CC=C1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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